molecular formula C21H23ClN2O5 B11252093 N-[2-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-2-(4-chlorophenoxy)acetamide

N-[2-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-2-(4-chlorophenoxy)acetamide

Cat. No.: B11252093
M. Wt: 418.9 g/mol
InChI Key: KKOYODWPGVQVGC-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-2-(4-chlorophenoxy)acetamide is a complex organic compound that features a benzodioxole ring, a morpholine ring, and a chlorophenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-2-(4-chlorophenoxy)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-2-(4-chlorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorophenoxy group.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-2-(4-chlorophenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-2-(4-chlorophenoxy)acetamide involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes or receptors, modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, while the chlorophenoxyacetamide moiety can interact with cellular membranes or proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-2-(4-chlorophenoxy)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the morpholine ring enhances its solubility, while the chlorophenoxyacetamide moiety provides potential for diverse chemical modifications.

Properties

Molecular Formula

C21H23ClN2O5

Molecular Weight

418.9 g/mol

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-2-(4-chlorophenoxy)acetamide

InChI

InChI=1S/C21H23ClN2O5/c22-16-2-4-17(5-3-16)27-13-21(25)23-12-18(24-7-9-26-10-8-24)15-1-6-19-20(11-15)29-14-28-19/h1-6,11,18H,7-10,12-14H2,(H,23,25)

InChI Key

KKOYODWPGVQVGC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(CNC(=O)COC2=CC=C(C=C2)Cl)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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